molecular formula C22H20N4O3 B2642870 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 1010918-40-7

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2642870
CAS No.: 1010918-40-7
M. Wt: 388.427
InChI Key: KMIDOMHTIMVALS-UHFFFAOYSA-N
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Description

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a complex organic compound that features a quinoxaline ring, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which undergoes a series of reactions including condensation, cyclization, and functional group transformations to form the desired product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid include other quinoxaline and pyrazole derivatives, such as:

  • 4-oxo-4-(5-(quinoxalin-6-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid
  • 4-oxo-4-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-4-2-3-5-16(14)18-13-20(26(25-18)21(27)8-9-22(28)29)15-6-7-17-19(12-15)24-11-10-23-17/h2-7,10-12,20H,8-9,13H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDOMHTIMVALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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